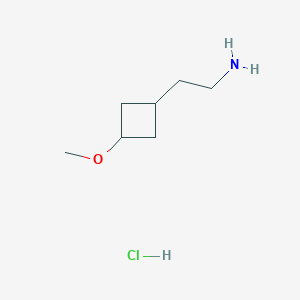
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955554-67-2 . It has a molecular weight of 165.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is 1S/C7H15NO.ClH/c1-9-7-4-6 (5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.66 .Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanisms of Reactions with Alicyclic Amines
Research on the kinetics and mechanisms of reactions involving alicyclic amines provides valuable insights into the reactivity and potential applications of related amines in synthetic chemistry. The study by Castro et al. (2001) explored the reactions of phenyl thionocarbonates with secondary alicyclic amines, revealing details about the reaction kinetics and proposing mechanisms based on observed rate coefficients and pH independence for certain reactions (Castro et al., 2001).
Metabolism of Psychoactive Phenethylamines
Understanding the in vivo metabolism of psychoactive phenethylamines, such as the study by Kanamori et al. (2002) on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), can inform the metabolic fate and potential bioactive forms of structurally related compounds. This research identified various metabolites and suggested metabolic pathways in rats, highlighting the role of deamination and acetylation (Kanamori et al., 2002).
Synthesis of Bicyclic Diaziridines
The stereospecific synthesis of bicyclic diaziridines, as discussed by Denisenko et al. (1998), involves reactions of chloro-pyrroline with amines to produce diaziridines with specific chloro substituent orientations. This research highlights synthetic strategies that could be applicable to the synthesis of compounds with similar bicyclic structures (Denisenko et al., 1998).
Cytotoxic Activity and Fluorescence Properties of Quinolinones
The study by Kadrić et al. (2014) on the synthesis and biological evaluation of 3-hydroxyquinolin-4(1H)-ones and their derivatives demonstrates the intersection of synthetic chemistry with biological applications. This research not only provides a basis for developing cytotoxic agents but also explores the fluorescence properties of these compounds, suggesting potential uses in bioimaging or as molecular probes (Kadrić et al., 2014).
Functional Modification of Hydrogels
The functional modification of hydrogels through condensation reactions with amine compounds, as explored by Aly and El-Mohdy (2015), showcases the application of amines in material science. This study on poly vinyl alcohol/acrylic acid hydrogels modified with various amines indicates potential medical applications due to the improved thermal stability and biological activities of the modified polymers (Aly & El-Mohdy, 2015).
Wirkmechanismus
The mechanism of action for 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is not specified in the search results. The mechanism of action would depend on the specific application or context in which this compound is used.
Safety and Hazards
The compound is associated with several hazard statements, including H303, H315, H319, and H335 . These codes correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(3-methoxycyclobutyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-6(5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQUVBWCGGWANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride | |
CAS RN |
1955554-67-2 |
Source


|
| Record name | 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)


![ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2811277.png)
![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)


![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine](/img/structure/B2811283.png)
![2-(9H-Fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2811285.png)
![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2811288.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2811289.png)